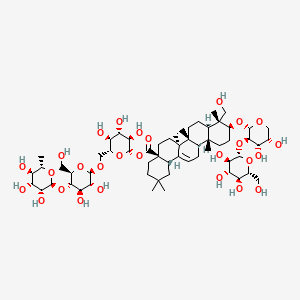![molecular formula C10H12N2O5 B2426759 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid CAS No. 854357-45-2](/img/structure/B2426759.png)
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid typically involves the reaction of 2-methoxyethylamine with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome[3][3].
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted benzoic acids[3][3].
Scientific Research Applications
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: A related compound with similar chemical properties and applications.
2-Methoxyethylamine: Another related compound used in similar research applications.
Uniqueness
2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-5-4-11-9-3-2-7(12(15)16)6-8(9)10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQOPWOYVMQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)


![N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide](/img/structure/B2426686.png)

![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2426690.png)
![2-[Benzyl(methyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2426692.png)
![Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate](/img/structure/B2426694.png)
![N-(3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE](/img/structure/B2426695.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethylbenzoate](/img/structure/B2426696.png)
